molecular formula C21H21N5O2S B5184394 2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B5184394
M. Wt: 407.5 g/mol
InChI Key: HXOFVTYGVUZSNA-UHFFFAOYSA-N
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Description

2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a complex organic compound with a unique structure that combines pyrazolo[3,4-b]pyridine and thiazole moieties

Properties

IUPAC Name

2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-12-10-17(27)25(15(4)19(28)23-21-22-13(2)11-29-21)20-18(12)14(3)24-26(20)16-8-6-5-7-9-16/h5-11,15H,1-4H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOFVTYGVUZSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C(=NN2C3=CC=CC=C3)C)C(C)C(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiazole ring and the propanamide group. Key steps include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: This can be achieved through a condensation reaction between a thioamide and a halogenated precursor.

    Attachment of the Propanamide Group: This step typically involves an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • 2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Uniqueness

The uniqueness of 2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and materials, making it a valuable compound for research and development.

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